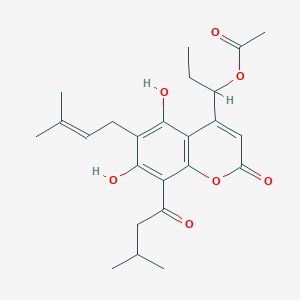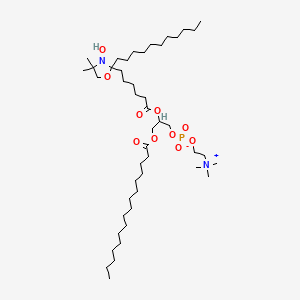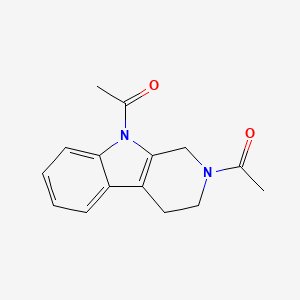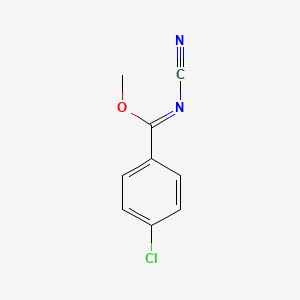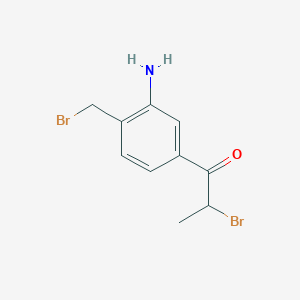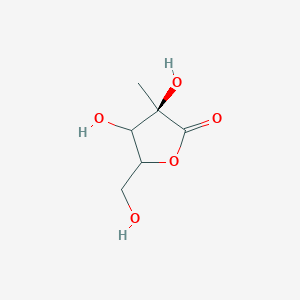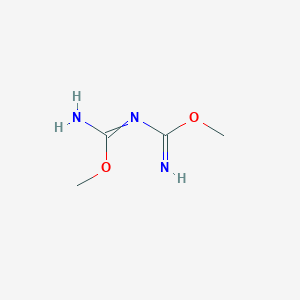
Imidodicarbonimidic acid, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidodicarbonimidic acid, dimethyl ester is a chemical compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It appears as a white to pale yellow solid and is known for its stability and solubility in certain organic solvents . This compound is primarily used as an intermediate in organic synthesis and has significant applications in the chemical industry and research laboratories .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonimidic acid, dimethyl ester typically involves the esterification of imidodicarbonimidic acid with methanol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond . The reaction is carried out at a controlled temperature to ensure optimal yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Imidodicarbonimidic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form imidodicarbonimidic acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Imidodicarbonimidic acid and methanol.
Substitution: Various substituted imidodicarbonimidic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Imidodicarbonimidic acid, dimethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of imidodicarbonimidic acid, dimethyl ester involves its interaction with specific molecular targets and pathways. It can act as a precursor to active compounds that inhibit or modulate the activity of enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the derived compounds .
Comparación Con Compuestos Similares
- Imidodicarbonimidic acid, 1,3-dimethyl ester
- Dimethyl fumarate
- Other ester derivatives of imidodicarbonimidic acid
Comparison: Imidodicarbonimidic acid, dimethyl ester is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
25649-35-8 |
|---|---|
Fórmula molecular |
C4H9N3O2 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
methyl N-[amino(methoxy)methylidene]carbamimidate |
InChI |
InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7) |
Clave InChI |
JGWVWIIQBJAABJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=NC(=N)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


